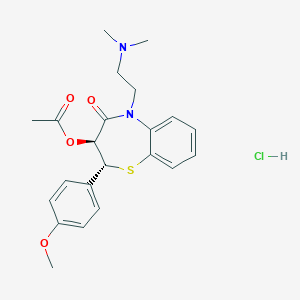

(2R-trans)-Diltiazem Hydrochloride

Übersicht

Beschreibung

(2R-trans)-Diltiazem Hydrochloride is a chiral calcium channel blocker used primarily in the treatment of cardiovascular diseases such as hypertension and angina pectoris. It is a derivative of benzothiazepine and is known for its ability to relax the heart muscles and blood vessels, thereby reducing the workload on the heart and lowering blood pressure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R-trans)-Diltiazem Hydrochloride typically involves the following steps:

Formation of the Benzothiazepine Ring: This is achieved through a cyclization reaction involving the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Introduction of the Chiral Center: The chiral center is introduced via asymmetric synthesis or chiral resolution techniques.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification and quality control.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted benzothiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Chemical Structure and Mechanism of Action

- IUPAC Name : [(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate; hydrochloride .

- Mechanism : Diltiazem inhibits calcium influx through L-type calcium channels in cardiac and vascular smooth muscle, leading to decreased contractility and vasodilation.

2.1. Management of Angina Pectoris

Diltiazem is effective in treating angina pectoris by reducing myocardial oxygen demand and improving coronary blood flow. A multicenter study demonstrated that diltiazem significantly reduced the frequency of angina attacks and nitroglycerin consumption compared to placebo over a 10-week period .

2.2. Atrioventricular Block (AV-B)

A notable case report highlighted the efficacy of intravenous diltiazem in managing coronary artery spasm (CAS) induced complete AV-B. The patient experienced immediate relief from severe chest pain and restoration of normal sinus rhythm following diltiazem administration .

| Parameter | Before Diltiazem | After Diltiazem |

|---|---|---|

| Heart Rate (bpm) | 41 | 59 |

| Chest Pain Severity | Severe | None |

| ECG Status | AV-B | Normal |

2.3. Coronary Vasomotor Dysfunction

In a randomized controlled trial involving patients with angina and non-obstructive coronary artery disease (ANOCA), diltiazem treatment reduced the prevalence of epicardial spasm but did not significantly improve overall coronary flow or patient-reported symptoms after six weeks .

Adverse Effects and Considerations

While diltiazem is generally well tolerated, certain adverse effects have been documented:

- Photodistributed Hyperpigmentation : Several cases have reported severe hyperpigmentation in patients, particularly among elderly African American women, suggesting a photosensitizing effect .

4.1. Case Study on CAS-Induced AV-B

A 55-year-old female presented with severe chest pain and was diagnosed with CAS-induced complete AV-B. Following intravenous administration of 5 mg diltiazem, she experienced prompt relief and was subsequently maintained on oral diltiazem with no recurrence of symptoms during follow-up .

4.2. Diltiazem-Induced Hyperpigmentation

An analysis of eight cases revealed that discontinuation of diltiazem led to resolution of hyperpigmentation in affected patients, emphasizing the need for awareness regarding this potential side effect during treatment .

Wirkmechanismus

(2R-trans)-Diltiazem Hydrochloride exerts its effects by blocking L-type calcium channels in the heart and blood vessels. This inhibition reduces the influx of calcium ions, leading to relaxation of the smooth muscles and dilation of the arteries. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium ion regulation and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Verapamil: Another calcium channel blocker with a similar mechanism of action but different chemical structure.

Nifedipine: A dihydropyridine calcium channel blocker, distinct in structure but similar in function.

Amlodipine: Another dihydropyridine with a longer duration of action compared to (2R-trans)-Diltiazem Hydrochloride.

Uniqueness: this compound is unique due to its benzothiazepine structure, which provides a different pharmacokinetic profile and side effect spectrum compared to other calcium channel blockers. Its chiral nature also allows for specific interactions with biological targets, enhancing its therapeutic efficacy.

Biologische Aktivität

(2R-trans)-Diltiazem hydrochloride is a calcium channel blocker primarily used in the treatment of cardiovascular conditions such as hypertension and angina. This compound has garnered attention not only for its therapeutic effects but also for its associated biological activities, including adverse effects like photodistributed hyperpigmentation. This article explores the biological activity of this compound through case studies, research findings, and data tables.

Diltiazem functions by inhibiting calcium influx through voltage-gated calcium channels, particularly in cardiac and smooth muscle tissues. By blocking these channels, diltiazem reduces myocardial contractility and dilates coronary arteries, leading to decreased oxygen demand and improved blood flow to the heart. This mechanism is crucial in managing conditions such as angina pectoris and hypertension.

Pharmacokinetics

The pharmacokinetic profile of diltiazem includes:

- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 2 to 3 hours.

- Distribution : Highly protein-bound (about 80-90%), with a volume of distribution ranging from 3 to 5 L/kg.

- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP3A4), leading to active metabolites.

- Elimination : The elimination half-life is approximately 3 to 5 hours, though it can vary based on formulation and individual patient factors.

Adverse Effects: Photodistributed Hyperpigmentation

Recent studies have highlighted a significant adverse effect associated with diltiazem: photodistributed hyperpigmentation. This condition has been documented predominantly in elderly African American women, although cases have been reported across diverse demographics.

Case Studies

-

Case Study Overview

- Population : Predominantly affected individuals are elderly women.

- Symptoms : Patients exhibit slate-gray reticulated hyperpigmentation on sun-exposed areas.

- Duration of Treatment : Hyperpigmentation typically develops after several months of treatment (mean duration approximately 8 months).

-

Histopathological Findings

- Biopsy specimens from affected areas show:

- Lichenoid dermatitis

- Prominent pigmentary incontinence

- Increased melanosome complexes observed via electron microscopy.

- Biopsy specimens from affected areas show:

-

Photospectrometry Analysis

- Diltiazem exhibits absorption properties within the UV-B spectrum, suggesting a potential photosensitizing effect that may contribute to the observed hyperpigmentation.

Summary of Case Reports

| Case Number | Age | Gender | Duration on Diltiazem | Hyperpigmentation Description |

|---|---|---|---|---|

| 1 | 72 | Female | 11 months | Slate-gray reticulated patches |

| 2 | 56 | Female | 6 months | Dark slate-blue confluent areas |

| 3 | 49 | Female | 5 years | Asymptomatic progressive darkening |

Clinical Implications

The recognition of diltiazem-induced photodistributed hyperpigmentation is essential for clinicians prescribing this medication. Patients should be advised on:

- Sun Protection : Use of broad-spectrum sunscreens and protective clothing.

- Monitoring : Regular follow-up to assess skin changes during treatment.

- Discontinuation Protocol : Gradual discontinuation may lead to resolution of hyperpigmentation.

Eigenschaften

IUPAC Name |

[(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-MUCZFFFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101035041 | |

| Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103532-27-0 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride, (2R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103532-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.